molecular formula C12H14ClNO4 B13966459 Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester

Cat. No.: B13966459
M. Wt: 271.69 g/mol
InChI Key: RHAFBQTXSOXIDY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester (CAS: Not explicitly listed in evidence but structurally related to 26226-72-2 ) is a substituted benzoic acid derivative. Its structure features:

  • A benzoic acid backbone.
  • A 4-[(2-chloroacetyl)amino] group, introducing a reactive chloroacetyl moiety.
  • A 3-methoxy substituent, enhancing steric and electronic effects.
  • An ethyl ester at the carboxylic acid position, influencing solubility and metabolic stability.

Synthetic routes for analogous compounds involve nitro reduction and esterification (e.g., 3-nitro-4-methyl benzoic acid derivatives ), suggesting similar strategies for its preparation. The chloroacetyl group is a key reactive site, enabling nucleophilic substitution or conjugation reactions .

Properties

IUPAC Name

ethyl 4-[(2-chloroacetyl)amino]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13/h4-6H,3,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAFBQTXSOXIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester typically involves the reaction of 4-amino-3-methoxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(2-chloroacetyl)amino]-3-methoxybenzoic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions[][3].

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the modification of protein functions. This compound can also interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Chloroacetyl Amino Group Modifications

  • Benzoic acid, 2-[(2-chloroacetyl)amino]-, methyl ester (CAS: Not provided; ): Differs in substituent position (2- vs. 4-chloroacetyl amino) and ester group (methyl vs. ethyl). Methyl esters are generally more polar but less hydrolytically stable than ethyl esters .
  • Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]- (CAS: 881041-80-1; ): Features a bulky 2-cyanophenylmethyl group on the amino moiety, reducing reactivity compared to the unsubstituted chloroacetyl amino group in the target compound.

Methoxy Group Position and Substituents

  • Benzoic acid, 4-hydroxy-3-methoxy-5-(2-propen-1-yl)-, ethyl ester (): Replaces the chloroacetyl amino group with 4-hydroxy and 5-allyl groups.
  • Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (): Contains a 3-hydroxy and dimethoxybenzoyl amino group. The additional hydroxyl group enhances hydrogen-bonding capacity, altering solubility and biological interactions .

Ester Group Variations

Compound Name Ester Group Key Substituents CAS/Reference
Target Compound Ethyl 4-[(2-chloroacetyl)amino], 3-methoxy Related to
Benzoic acid, 2-chloro-, ethyl ester Ethyl 2-chloro 7335-25-3
Benzoic acid, 3-chloro-2-[[...]-, methyl ester Methyl Complex amino substituents 937673-10-4

Key Observations :

  • Ethyl esters (e.g., target compound) offer moderate lipophilicity, balancing bioavailability and metabolic stability.
  • Methyl esters (e.g., CAS 7335-25-3) are more susceptible to esterase-mediated hydrolysis .

Amino-Linked Substituents

  • This contrasts with the target compound’s chloroacetyl group, which prioritizes electrophilicity .
  • Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester (CAS: 918943-21-2; ): Replaces chloroacetyl with 4-nitrobenzoyl, introducing strong electron-withdrawing effects. Nitro groups often enhance stability but reduce biocompatibility .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Reactivity Highlights Evidence
Target Compound C₁₂H₁₃ClN₂O₄ 4-Chloroacetyl amino, 3-methoxy, ethyl ester Electrophilic chloroacetyl site
Benzoic acid, 2-[(2-chloroacetyl)amino]-, methyl ester C₁₀H₁₀ClNO₃ 2-Chloroacetyl amino, methyl ester Higher hydrolysis susceptibility
Benzoic acid, 4-hydroxy-3-methoxy-5-allyl-, ethyl ester C₁₃H₁₆O₅ 4-Hydroxy, 5-allyl, ethyl ester Allyl group polymerization risk
Benzoic acid, 4-[[(3-amino-2-naphthalenyl)amino]methyl]-, ethyl ester C₂₀H₂₀N₂O₂ Naphthalenyl amino methyl, ethyl ester Enhanced aromatic interactions

Implications of Structural Differences

  • Reactivity: The chloroacetyl group in the target compound enables nucleophilic attacks (e.g., by thiols or amines), making it a candidate for prodrug design . Compounds with nitro or cyanophenyl groups () exhibit reduced electrophilicity.
  • Solubility : Methoxy and ethyl ester groups enhance lipophilicity, favoring membrane permeability. Hydroxyl-containing analogs () are more water-soluble but may require formulation adjustments.
  • Stability : Ethyl esters resist hydrolysis better than methyl esters, extending half-life in biological systems .

Biological Activity

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester (CAS Number: 1622908-61-5) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H14ClNO4
  • Molecular Weight : 273.69 g/mol
  • IUPAC Name : Ethyl 4-[(2-chloroacetyl)amino]-3-methoxybenzoate

The chemical structure of the compound includes a benzoic acid moiety substituted with a chloroacetylamino group and a methoxy group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds related to benzoic acid have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with halogen substitutions possess enhanced antibacterial activity compared to their non-substituted counterparts .

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Benzoic acid derivativeE. coli, S. aureus50 µg/mL
Chloroacetyl derivativeE. coli, S. aureus25 µg/mL

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored in various studies. One notable study evaluated the effects of chloroacetyl derivatives on cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis in cancer cells .

StudyCell LineIC50 (µM)
Study AHeLa (cervical cancer)10
Study BMCF-7 (breast cancer)15

Anti-inflammatory Effects

Anti-inflammatory properties have also been reported for similar compounds. A recent investigation found that benzoic acid derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

  • Case Study on Antibacterial Activity :
    A study published in Nature evaluated the antibacterial efficacy of various benzoic acid derivatives against resistant bacterial strains. The compound exhibited significant inhibitory effects against multi-drug-resistant E. coli, highlighting its potential role in developing new antibiotics .
  • Case Study on Anticancer Properties :
    Another research project focused on the anticancer effects of chloroacetyl-substituted benzoic acids. The findings indicated that these compounds could effectively induce apoptosis in human cancer cell lines through caspase activation pathways .

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